

understanding 5-FAM Maleimide spectral properties

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Compound of Interest		
Compound Name:	5-FAM Maleimide	
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An In-depth Technical Guide to the Spectral Properties of 5-FAM Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, chemical reactivity, and experimental applications of 5-Carboxyfluorescein Maleimide (**5-FAM Maleimide**), a widely used thiol-reactive fluorescent probe. The information compiled herein is intended to assist researchers in the effective utilization of this reagent for the fluorescent labeling of proteins, peptides, and other biomolecules.

Core Spectral and Physicochemical Properties

5-FAM Maleimide is a derivative of fluorescein functionalized with a maleimide group. This maleimide moiety allows for the specific covalent labeling of free sulfhydryl groups, such as those found on cysteine residues in proteins, to form a stable thioether bond.[1][2] The bright green fluorescence of the fluorescein core, characterized by high quantum yield, makes it an excellent choice for a variety of fluorescence-based detection methods.[1][3]

The spectral properties of **5-FAM Maleimide** can exhibit slight variations depending on the solvent, pH, and conjugation state. The data presented below is a summary of values reported across various suppliers and research articles.

Table 1: Quantitative Data for **5-FAM Maleimide**

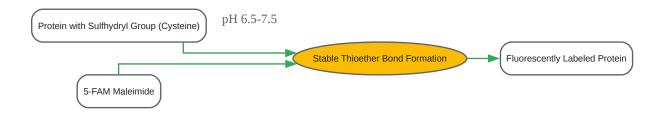


Property	Value	References
Excitation Maximum (λex)	490 - 498 nm	[1]
Emission Maximum (λem)	514 - 521 nm	
Molar Extinction Coefficient (ε)	≥74,000 M ⁻¹ cm ⁻¹	_
Fluorescence Quantum Yield (Φ)	~0.93	_
Molecular Weight	427.36 g/mol	
Chemical Formula	C24H13NO7	_

Chemical Reactivity and Specificity

The labeling reaction of **5-FAM Maleimide** is highly specific for thiol groups within a pH range of 6.5-7.5. At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine. At pH values above 7.5, the reactivity with primary amines (e.g., lysine residues) can increase, potentially leading to non-specific labeling. The reaction proceeds via a nucleophilic addition of the thiol to the double bond of the maleimide ring, resulting in a stable thioether linkage.

It is crucial to note that disulfide bonds within proteins do not react with maleimides. Therefore, reduction of disulfide bonds to free thiols using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) may be necessary prior to labeling to expose cysteine residues. If DTT is used, it must be removed before the addition of the maleimide reagent to prevent it from quenching the reaction.



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Figure 1: Reaction of 5-FAM Maleimide with a protein thiol group.

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with **5-FAM Maleimide**. Optimization for specific proteins and applications is recommended.

Materials

- Protein of interest containing free sulfhydryl groups
- 5-FAM Maleimide
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5
- (Optional) Reducing agent: TCEP or DTT
- Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for approximately 30 minutes. The buffer should be degassed to prevent re-oxidation of thiols.
- Dye Preparation: Prepare a 10 mM stock solution of 5-FAM Maleimide in anhydrous DMSO or DMF immediately before use. This solution should be protected from light.
- Labeling Reaction: Add a 10 to 20-fold molar excess of the 5-FAM Maleimide stock solution
 to the protein solution. The final concentration of the organic solvent should be kept below
 10% to avoid protein denaturation. Incubate the reaction for 2 hours at room temperature or
 overnight at 4°C, with protection from light.
- Stopping the Reaction: The reaction can be stopped by adding a thiol-containing reagent, such as DTT, to a final concentration of 20 mM to quench any unreacted maleimide.



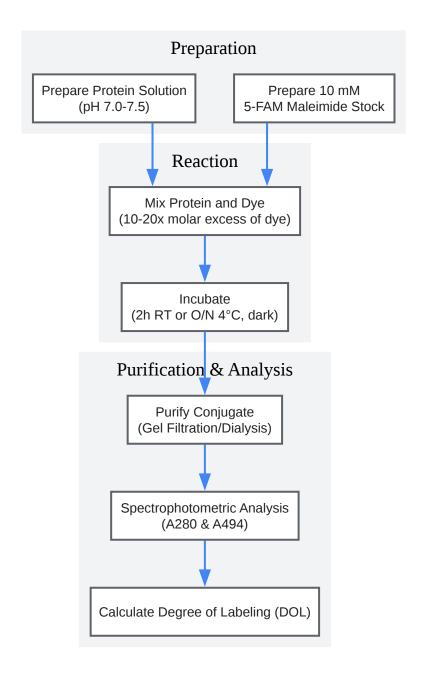
- Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or spin columns. The separation can be monitored by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for the fluorescein dye).
- Determination of Degree of Labeling (DOL): The DOL, which represents the average number
 of dye molecules conjugated to each protein molecule, can be determined
 spectrophotometrically. This requires measuring the absorbance of the purified conjugate at
 280 nm and at the absorbance maximum of the dye (~494 nm). The following formula can be
 used for calculation:

DOL =
$$(A_max \times \epsilon_protein) / [(A_280 - (A_max \times CF)) \times \epsilon_dye]$$

Where:

- A max is the absorbance at the λex of the dye.
- A 280 is the absorbance at 280 nm.
- \circ ϵ _protein is the molar extinction coefficient of the protein at 280 nm.
- ε dye is the molar extinction coefficient of the dye at its A max.
- CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.35 for fluorescein).
- Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage. The addition of a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide is recommended for long-term storage.





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Figure 2: Experimental workflow for protein labeling with **5-FAM Maleimide**.

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